molecular formula C31H52O B081474 (1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene CAS No. 14021-28-4

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene

Cat. No.: B081474
CAS No.: 14021-28-4
M. Wt: 440.7 g/mol
InChI Key: LSPRUOJZIMBOTO-NVRFGEMYSA-N
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Description

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene is a triterpenoid compound with the chemical formula C31H52O and a molecular weight of 440.74398 g/mol . It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units. This compound is known for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene can be achieved through various synthetic routes. One common method involves the methylation of ursolic acid derivatives. The reaction typically requires the use of methanol as a methylating agent and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound often involves the extraction of natural sources followed by chemical modification. For instance, triterpenoids can be isolated from plants like Ficus pandurata and then subjected to methylation reactions to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene involves its interaction with various molecular targets and pathways. It has been shown to bind to cannabinoid and opioid receptors, exhibiting significant affinity towards the CB2 receptor. This interaction leads to the modulation of various signaling pathways, resulting in its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene can be compared with other similar triterpenoids such as:

These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.

Properties

CAS No.

14021-28-4

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene

InChI

InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)22(26(28)21(20)2)10-11-24-29(6)16-14-25(32-9)27(3,4)23(29)13-17-31(24,30)8/h10,20-21,23-26H,11-19H2,1-9H3/t20-,21+,23+,24-,25+,26+,28-,29+,30-,31-/m1/s1

InChI Key

LSPRUOJZIMBOTO-NVRFGEMYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]2[C@H]1C)C)C

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C

Origin of Product

United States

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